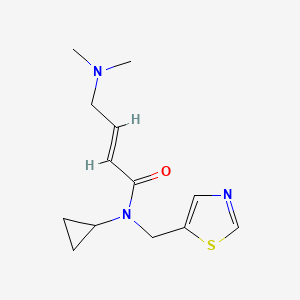
(E)-N-Cyclopropyl-4-(dimethylamino)-N-(1,3-thiazol-5-ylmethyl)but-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-Cyclopropyl-4-(dimethylamino)-N-(1,3-thiazol-5-ylmethyl)but-2-enamide is a chemical compound that has gained a lot of attention in the field of medicinal chemistry due to its potential use as a therapeutic agent. This compound has been studied extensively for its biochemical and physiological effects, as well as its mechanism of action.
Mécanisme D'action
The mechanism of action of (E)-N-Cyclopropyl-4-(dimethylamino)-N-(1,3-thiazol-5-ylmethyl)but-2-enamide is not fully understood. However, it has been shown to inhibit the activity of several enzymes, including histone deacetylases and topoisomerases. It has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
(E)-N-Cyclopropyl-4-(dimethylamino)-N-(1,3-thiazol-5-ylmethyl)but-2-enamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. It has also been shown to have antifungal and antiviral properties. In addition, it has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (E)-N-Cyclopropyl-4-(dimethylamino)-N-(1,3-thiazol-5-ylmethyl)but-2-enamide in lab experiments is its potential use as a therapeutic agent. It has been shown to have anticancer, antifungal, and antiviral properties, as well as neuroprotective effects. However, one limitation is that the mechanism of action is not fully understood, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of (E)-N-Cyclopropyl-4-(dimethylamino)-N-(1,3-thiazol-5-ylmethyl)but-2-enamide. One direction is to further investigate its mechanism of action and how it interacts with various enzymes and proteins. Another direction is to explore its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research could be done to optimize the synthesis method for higher yield and purity.
Méthodes De Synthèse
The synthesis of (E)-N-Cyclopropyl-4-(dimethylamino)-N-(1,3-thiazol-5-ylmethyl)but-2-enamide involves the reaction of cyclopropylamine with 5-bromo-2-chloro-3-(dimethylamino)thiophene, followed by the reaction of the resulting intermediate with 2-bromoacrylamide. This synthesis method has been reported in several scientific journals and has been optimized for high yield and purity.
Applications De Recherche Scientifique
(E)-N-Cyclopropyl-4-(dimethylamino)-N-(1,3-thiazol-5-ylmethyl)but-2-enamide has been studied extensively for its potential use as a therapeutic agent. It has been shown to have anticancer, antifungal, and antiviral properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propriétés
IUPAC Name |
(E)-N-cyclopropyl-4-(dimethylamino)-N-(1,3-thiazol-5-ylmethyl)but-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3OS/c1-15(2)7-3-4-13(17)16(11-5-6-11)9-12-8-14-10-18-12/h3-4,8,10-11H,5-7,9H2,1-2H3/b4-3+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYKQEGKNTGSHRU-ONEGZZNKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)N(CC1=CN=CS1)C2CC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)N(CC1=CN=CS1)C2CC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

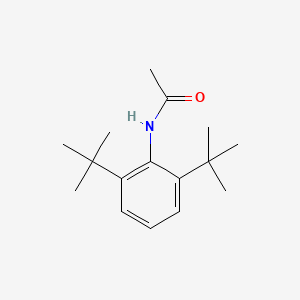
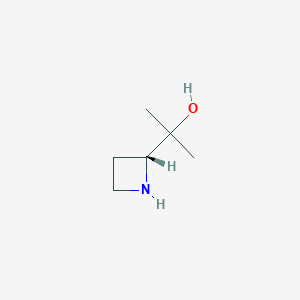
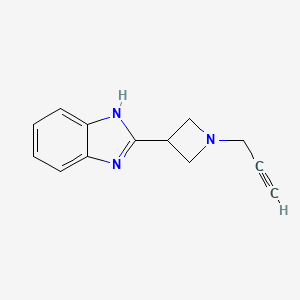
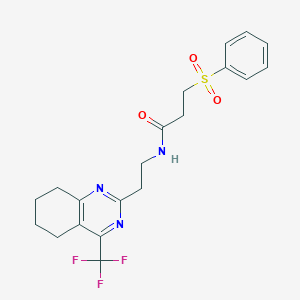

![N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide](/img/structure/B2369077.png)


![N-[2-(3-pyridinyl)-4-pyrimidinyl]acetamide](/img/structure/B2369081.png)

![N,6-dimethyl-2-(2-phenylacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2369083.png)
![3,5-dichloro-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2369087.png)
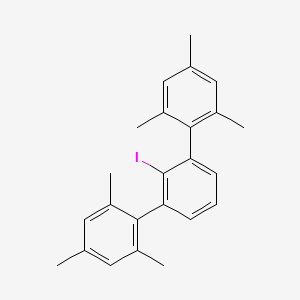
![Ethyl 2-[4-(dimethylamino)benzoyl]imino-3-prop-2-enyl-1,3-benzothiazole-6-carboxylate](/img/structure/B2369090.png)